![molecular formula C14H19NO3 B5726126 N-(3,4-dimethoxybenzyl)cyclobutanecarboxamide](/img/structure/B5726126.png)
N-(3,4-dimethoxybenzyl)cyclobutanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves strategies to manage the ring strain inherent in four-membered rings. For example, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight (Shabir et al., 2020). This process illustrates the potential synthetic routes that could be adapted for synthesizing N-(3,4-dimethoxybenzyl)cyclobutanecarboxamide, utilizing photochemical reactions to form the cyclobutane core.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the cyclobutane ring's slight distortion from an ideal square plan due to ring strain. The analysis of similar compounds shows that the cyclobutane ring can adopt a slightly distorted square-planar arrangement, with substituents on opposite sides of the ring affecting its electronic and spatial configuration (Shabir et al., 2020). These structural features are crucial for understanding the reactivity and physical properties of N-(3,4-dimethoxybenzyl)cyclobutanecarboxamide.
Chemical Reactions and Properties
Cyclobutane rings are reactive due to their ring strain, participating in various chemical reactions, including ring-opening, photochemical reactions, and cycloadditions. For instance, the cyclobutane-containing compounds can undergo photochemical reactions leading to the formation of complex structures (Hillard & Vollhardt, 1976). These reactions highlight the potential chemical versatility of N-(3,4-dimethoxybenzyl)cyclobutanecarboxamide in synthetic applications.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-7-6-10(8-13(12)18-2)9-15-14(16)11-4-3-5-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAPNKGYZQEQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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